Tetracyclopropylsuccinonitrile

Description

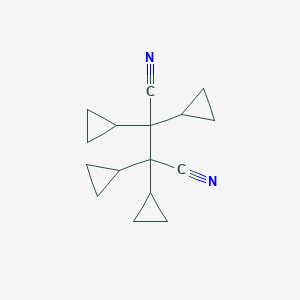

Tetracyclopropylsuccinonitrile (CAS 19219-01-3) is a nitrile derivative with the molecular formula C₁₆H₃₀N₂ and a molecular weight of 195.620 g/mol . Its structure consists of a succinonitrile backbone (two nitrile groups connected by a four-carbon chain) substituted with four cyclopropyl rings. Cyclopropane groups confer steric bulk and rigidity, which influence its physical properties and reactivity.

Key physicochemical data includes:

- Sublimation enthalpy (ΔsubH): 110.2 ± 1.5 kJ/mol .

- VC value: 0.789 (exact definition unclear; possibly related to vapor pressure or density) .

This compound’s high sublimation enthalpy suggests strong intermolecular interactions, likely due to its rigid, bulky structure. Such properties may make it suitable for applications requiring thermal stability, such as polymer synthesis or specialty materials.

Properties

CAS No. |

19219-01-3 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

2,2,3,3-tetracyclopropylbutanedinitrile |

InChI |

InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2 |

InChI Key |

YJJFFDGLUZTUKN-UHFFFAOYSA-N |

SMILES |

C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |

Canonical SMILES |

C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |

Other CAS No. |

19219-01-3 |

Synonyms |

Tetracyclopropylsuccinonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetramethylsuccinonitrile (CAS 3333-52-6)

- Molecular formula: C₆H₈N₂.

- Molecular weight: 124.15 g/mol (significantly lower than this compound).

- Applications include polymerization initiators due to its simpler structure .

Cyclopropanecarbonitrile (CAS 5500-21-0)

- Molecular formula: C₄H₅N.

- Molecular weight: 67.09 g/mol.

- Key differences: A mononitrile with a single cyclopropane ring, resulting in lower molecular weight and volatility. Used in organic synthesis as a building block .

Compounds with Similar Molecular Weights or Enthalpies

Cyclohexadecanone (CAS 2550-52-8)

3-Methylcyclopentadecanone (CAS 541-91-3)

- Vaporization enthalpy (ΔvH): 391–601 kJ/mol .

- Key differences: A branched cyclic ketone with higher vaporization enthalpy due to larger molecular size but distinct functional group (ketone vs. nitrile) .

Research Findings and Data Analysis

Thermal Stability and Sublimation Behavior

This compound’s ΔsubH of 110.2 ± 1.5 kJ/mol exceeds that of many cyclic ketones (e.g., cyclohexadecanone: 82.0 kJ/mol ), indicating stronger intermolecular forces. This is attributed to:

- Steric rigidity: Cyclopropane rings enhance molecular packing.

- Polar nitrile groups: Dipole-dipole interactions contribute to cohesion.

By contrast, smaller nitriles like Cyclopropanecarbonitrile lack these stabilizing features, resulting in lower thermal stability .

Volatility and VC Value

The VC value of 0.789 matches compounds such as 1,2-Diacetoxy-3-(2-methoxyphenoxy)propane, suggesting a shared parameter (e.g., vapor pressure or density). However, the exact definition of VC remains unclear in the evidence.

Tabulated Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | ΔsubH (kJ/mol) | VC Value | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 19219-01-3 | C₁₆H₃₀N₂ | 195.620 | 110.2 ± 1.5 | 0.789 | Specialty materials |

| Tetramethylsuccinonitrile | 3333-52-6 | C₆H₈N₂ | 124.15 | N/A | N/A | Polymerization initiators |

| Cyclopropanecarbonitrile | 5500-21-0 | C₄H₅N | 67.09 | N/A | N/A | Organic synthesis |

| Cyclohexadecanone | 2550-52-8 | C₁₆H₃₀O | 238.41 | 82.0 | N/A | Fragrances, solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.